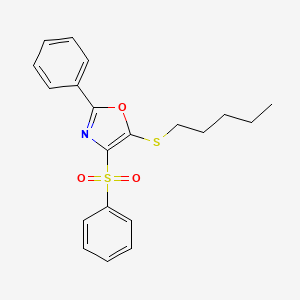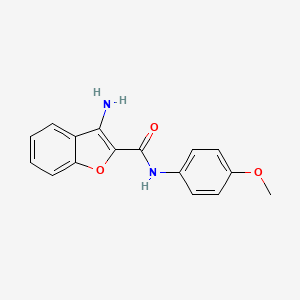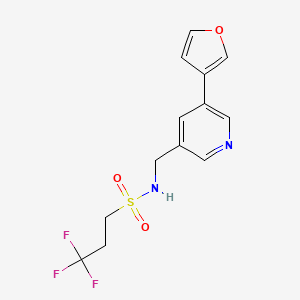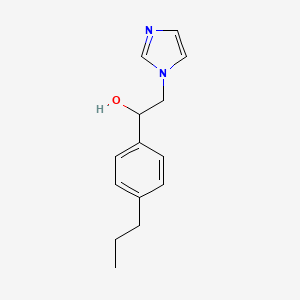
2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol, also known as PPE-4-Im, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the family of imidazole compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Carbon Steel Corrosion Inhibition
Imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (a closely related compound), have been studied for their application in the corrosion inhibition of carbon steel in acidic mediums. Research demonstrates that these molecules significantly enhance corrosion inhibition efficiency through interactions at the molecular level. The study provided insights into the effectiveness of these derivatives through both experimental and molecular modelling approaches, highlighting the potential of imidazole-based molecules in protective coatings for steel structures (Costa et al., 2021).
Metal-Organic Frameworks (MOFs) Construction
Imidazole derivatives play a crucial role in the construction of Metal–Organic Frameworks (MOFs), serving as flexible bis(imidazole) ligands. These compounds have been utilized in synthesizing novel complexes with varied structures. The study showcases the versatility of imidazole derivatives in forming complex MOF structures with potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2010).
Synthesis of Protic Hydroxylic Ionic Liquids
Research into imidazole derivatives includes the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, showcasing their potential in various industrial applications. These substances exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for applications in electrolytes and green solvents (Shevchenko et al., 2017).
N-Heterocyclic Carbenes in Catalysis
The role of imidazole-derived N-heterocyclic carbenes in catalysis, particularly in transesterification and acylation reactions, demonstrates their utility in organic synthesis. These compounds facilitate the efficient conversion of esters and alcohols at low catalyst loadings and room temperature, underscoring their significance in pharmaceutical and material science (Grasa et al., 2002).
Corrosion Inhibition Efficiency
Further research into imidazole derivatives highlights their efficiency as corrosion inhibitors, with specific focus on the impact of functional groups on their performance. Studies reveal that the presence of hydroxyl, amino, and methoxy groups significantly influences the corrosion inhibition capabilities of these compounds, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).
Propriétés
IUPAC Name |
2-imidazol-1-yl-1-(4-propylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-12-4-6-13(7-5-12)14(17)10-16-9-8-15-11-16/h4-9,11,14,17H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMMRMXIJVRSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)
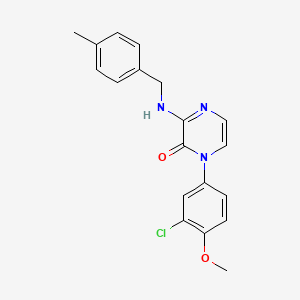
![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)
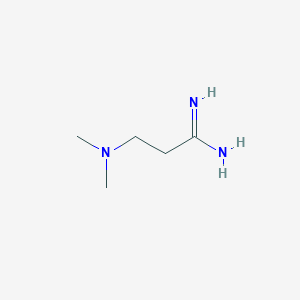
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)
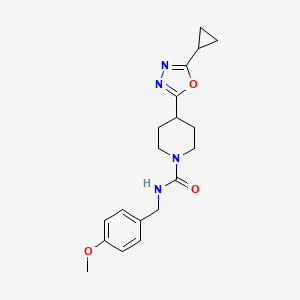
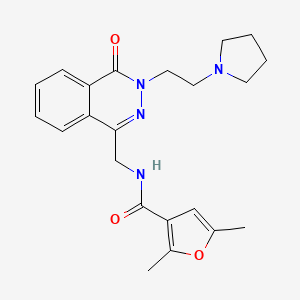
![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)
